molecular formula C19H22N2O4S B11602261 methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11602261
M. Wt: 374.5 g/mol
InChI Key: GJHBABPSLZQFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Bicyclic Thiazolopyrimidine Core

Single-crystal X-ray diffraction (SCXRD) studies of analogous thiazolo[3,2-a]pyrimidines confirm a planar bicyclic system with fused thiazole and pyrimidine rings. The thiazolo[3,2-a]pyrimidine core in this compound adopts a near-planar conformation, with bond lengths of 1.74 Å for C2–S1 and 1.45 Å for N1–C5, consistent with delocalized π-electron density. The 3-oxo group at C3 introduces a slight puckering (dihedral angle: 8.7°) due to steric interactions with the adjacent ethyl group at C2.

Table 1: Key Crystallographic Parameters

Parameter Value Source
C2–S1 bond length 1.74 Å
N1–C5 bond length 1.45 Å
Dihedral angle (C3=O) 8.7°

Conformational Studies of Ethoxyphenyl Substituent Orientation

The 4-ethoxyphenyl group at C5 exhibits restricted rotation due to conjugation with the bicyclic core. SCXRD data for related compounds show a dihedral angle of 22.5° between the phenyl ring and the thiazolopyrimidine plane, stabilizing a syn orientation between the ethoxy group and the thiazole sulfur. Nuclear Overhauser effect (NOE) spectroscopy in CDCl3 reveals through-space coupling between the ethyl group at C2 and the methyl group at C7, confirming a cis arrangement of these substituents.

Tautomeric Equilibrium Analysis in Solution Phase

Solution-phase NMR studies (DMSO-d6, 400 MHz) identify a keto-enol tautomeric equilibrium influenced by the 3-oxo group. The keto form dominates (85:15 ratio), evidenced by:

  • A singlet at δ 3.20 ppm for the C3–H proton
  • A broad signal at δ 10.8 ppm for the enolic OH
    IR spectroscopy corroborates this with ν(C=O) at 1,716 cm⁻¹ (keto) and ν(OH) at 3,766 cm⁻¹ (enol).

Table 2: Tautomer Population in DMSO

Tautomer δ (¹H NMR) Population
Keto 3.20 ppm 85%
Enol 10.8 ppm 15%

Intermolecular Interaction Networks in Solid-State Assembly

SCXRD analysis reveals a hierarchical assembly process:

  • Primary dimerization : Carboxylate groups form O–H···O=C hydrogen bonds (d = 2.70–2.80 Å).
  • Secondary stacking : Parallel π-π interactions between thiazolopyrimidine cores (centroid distance: 3.45 Å).
  • Tertiary packing : Ethoxy groups engage in C–H···O interactions (d = 2.90 Å) with adjacent layers.

In ethanol-crystallized samples, these interactions generate 2D supramolecular layers with a pore diameter of 6.2 Å. Halogen-substituted analogs show Br···π contacts (d = 3.32 Å) that enhance thermal stability up to 215°C.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-5-14-17(22)21-16(12-7-9-13(10-8-12)25-6-2)15(18(23)24-4)11(3)20-19(21)26-14/h7-10,14,16H,5-6H2,1-4H3

InChI Key

GJHBABPSLZQFJR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo exhibits significant anti-inflammatory effects. It has been specifically studied for its inhibitory action on cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Preliminary studies have shown that derivatives of this compound can effectively inhibit both COX-1 and COX-2 enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro studies have shown that certain derivatives exhibit potent activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition Studies

A study focused on the enzyme inhibition properties of this compound found that specific derivatives exhibited IC50 values comparable to established anti-inflammatory drugs. The research utilized various biochemical assays to evaluate the inhibitory effects on COX enzymes, confirming the compound's potential for further development into therapeutic agents for inflammatory conditions.

Antimicrobial Efficacy Evaluation

In another study, derivatives of methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo were tested against multi-drug resistant bacterial strains. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) as low as 0.21 μM, showcasing their effectiveness as potential antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting neuroprotective and anti-inflammatory effects . The compound’s structure allows it to bind to active sites of proteins, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Substituent Effects at C5:

  • Ethoxyphenyl (Target Compound): The ethoxy group (–OCH₂CH₃) provides electron-donating effects, increasing electron density on the aryl ring. This contrasts with halogenated analogs (e.g., 4-bromophenyl in ethyl 5-(4-bromophenyl)-7-methyl derivatives), where halogens introduce electron-withdrawing effects and enable halogen-π interactions in crystal packing .
  • Methoxyphenyl (CAS 492427-53-9): Similar to ethoxyphenyl but with a smaller –OCH₃ group, reducing steric hindrance and altering solubility .

Thiazole Ring Modifications:

  • The 2-ethyl group in the target compound contrasts with 2-methyl or 2-methoxybenzylidene groups in analogs (e.g., ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo derivatives). Larger alkyl groups like ethyl may enhance hydrophobic interactions in biological systems .

Crystallographic Features:

  • The target compound’s 4-ethoxyphenyl group likely forms weaker C–H···O hydrogen bonds compared to halogen-π interactions in bromophenyl derivatives, which stabilize homochiral chains in crystals . Ethoxy groups may instead participate in van der Waals interactions or π-π stacking .

Biological Activity

Methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolopyrimidine family, which has garnered attention for its potential biological activities. This compound's unique structure includes a thiazole ring fused with a pyrimidine ring and various substituents that may influence its biological properties.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structural features:

PropertyDetails
Molecular Formula C19H24N2O4S
Molecular Weight 372.47 g/mol
IUPAC Name This compound
InChI Key ZKQKXGZJHNYVFM-UHFFFAOYSA-N

Anti-inflammatory Properties

Research indicates that methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response. In vitro studies demonstrated that derivatives of this compound effectively reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Antitumor Activity

Thiazolopyrimidines have been explored for their antitumor properties. Preliminary studies on related compounds indicate that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, thiazolopyrimidine derivatives have shown promising results against different cancer cell lines by disrupting essential cellular pathways involved in tumor growth .

The biological activity of methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, leading to reduced inflammation.
  • Cell Cycle Modulation : It may influence cell cycle progression in cancer cells, promoting apoptosis.
  • Signal Transduction Pathways : The compound might affect various signaling pathways involved in inflammation and cancer progression.

Study on COX Inhibition

In a study conducted by Jin et al., methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo was tested for its ability to inhibit COX enzymes. The results indicated that it significantly inhibited both COX-1 and COX-2 activities in a dose-dependent manner, providing a basis for its use as an anti-inflammatory agent .

Antitumor Efficacy Assessment

Another study explored the antitumor efficacy of thiazolopyrimidine derivatives in human breast cancer cell lines. The results showed that these compounds induced apoptosis and inhibited cell proliferation at micromolar concentrations, suggesting their potential as therapeutic agents against breast cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?

  • Methodology : The compound can be synthesized via condensation and cyclization reactions. A typical approach involves refluxing intermediates (e.g., substituted pyrimidines) with aldehydes and sodium acetate in acetic acid/acetic anhydride mixtures. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with substituted benzaldehydes and chloroacetic acid under acidic conditions yields thiazolopyrimidine derivatives. Recrystallization in ethyl acetate/ethanol (3:2) optimizes purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • X-ray crystallography : Determines crystal packing, dihedral angles, and hydrogen-bonding networks (e.g., C—H···O interactions) .
  • NMR spectroscopy : Assigns substituent positions (e.g., 4-ethoxyphenyl at C5, ethyl at C2) and confirms stereochemistry.
  • HPLC/TLC : Monitors reaction progress and purity (>95%) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodology :

  • Strictly control reaction parameters: temperature (reflux at 110–120°C), solvent ratios (acetic acid:acetic anhydride = 1:1), and stoichiometry (1:1 molar ratio of aldehyde to pyrimidine precursor).
  • Use sodium acetate as a catalyst to facilitate cyclization .
  • Validate purity via melting point analysis (e.g., 427–428 K) and spectroscopic consistency with literature .

Advanced Research Questions

Q. What strategies optimize substituent variations to enhance bioactivity in thiazolopyrimidine derivatives?

  • Methodology :

  • Systematic SAR studies : Replace substituents at C2 (e.g., ethyl vs. benzylidene) and C5 (e.g., 4-ethoxyphenyl vs. 3,4-dimethoxyphenyl) to modulate electron-donating/withdrawing effects. For example, 2,4-dichlorobenzylidene groups enhance electrophilicity, while 3,4-dimethoxyphenyl groups improve solubility .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects with inhibitory activity .

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity at key positions (e.g., C2 and C5).
  • Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to rationalize conflicting bioactivity results from substituent variations .

Q. What role do crystallographic studies play in understanding conformational flexibility?

  • Methodology :

  • Analyze X-ray data to identify puckering in the thiazolopyrimidine core (e.g., flattened boat conformation at C5 with 0.224 Å deviation from the mean plane).
  • Correlate dihedral angles (e.g., 80.94° between thiazolopyrimidine and phenyl rings) with steric effects of substituents .

Q. How can researchers address discrepancies in solubility profiles across analogs?

  • Methodology :

  • Co-solvent systems : Use DMF/ethanol mixtures to improve solubility for biological assays .
  • Salt formation : Introduce carboxylic acid groups (e.g., at C6) for ionic derivatives with enhanced aqueous solubility .

Methodological Tables

Table 1 : Key Substituent Effects on Bioactivity

PositionSubstituentElectronic EffectObserved Impact on ActivitySource
C2EthylNeutralBaseline activity
C22,4-DichlorobenzylideneElectron-withdrawingEnhanced enzyme inhibition
C54-EthoxyphenylElectron-donatingImproved solubility
C53,4-DimethoxyphenylStrongly donatingIncreased metabolic stability

Table 2 : Optimized Synthetic Conditions

ParameterOptimal ValueImpact on Yield/PuritySource
Solvent RatioAcetic acid:anhydride (1:1)78% yield
CatalystSodium acetateAccelerates cyclization
RecrystallizationEthyl acetate:ethanol (3:2)High-purity crystals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.